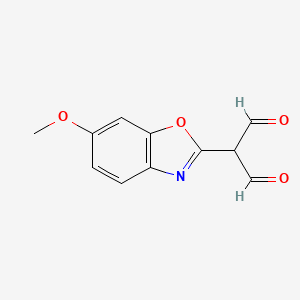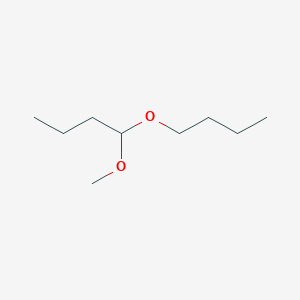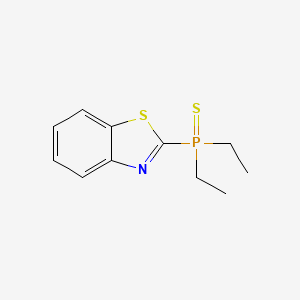
Docosa-5,9-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-5,9-dienoic acid is a long-chain polyunsaturated fatty acid with two double bonds located at the 5th and 9th positions. It is part of the omega-6 fatty acid family and is known for its unique structure and potential biological activities. This compound is found in various natural sources, including certain marine organisms and plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of docosa-5,9-dienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the desaturation of oleic acid, followed by elongation using specific enzymes or chemical catalysts. The reaction conditions often include the presence of oxygen, adenosine triphosphate (ATP), and cofactors such as reduced nicotinamide adenine dinucleotide phosphate (NADPH) and magnesium ions .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms. These microorganisms are engineered to produce the necessary enzymes for the elongation and desaturation steps. The process is optimized for high yield and purity, often involving fermentation and subsequent extraction and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Docosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Functional groups can be introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and transition metal catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Docosa-5,9-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Wirkmechanismus
The mechanism of action of docosa-5,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate various cellular processes, including inflammation and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic acid: Another omega-6 fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: An omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
Docosa-5,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be incorporated into cell membranes and act as a precursor for bioactive lipids sets it apart from other similar fatty acids .
Eigenschaften
CAS-Nummer |
118885-06-6 |
|---|---|
Molekularformel |
C22H40O2 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
docosa-5,9-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14,17-18H,2-12,15-16,19-21H2,1H3,(H,23,24) |
InChI-Schlüssel |
ZHHICULNRUBVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


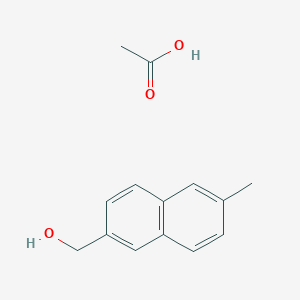
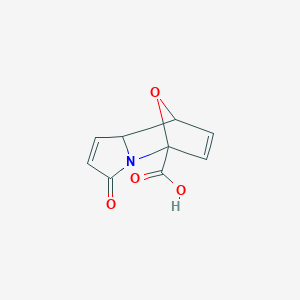
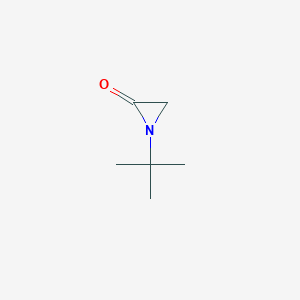
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)


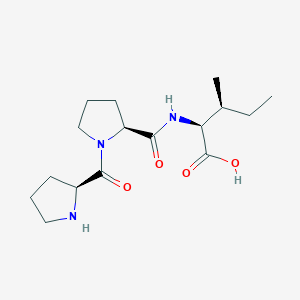
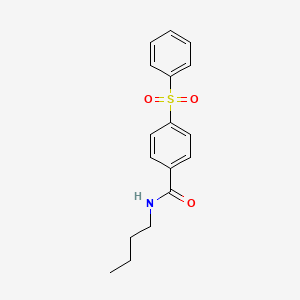
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
